molecular formula C32H37NO12 B1684484 Pirarubicin CAS No. 72496-41-4

Pirarubicin

Cat. No. B1684484
CAS RN: 72496-41-4
M. Wt: 627.6 g/mol
InChI Key: KMSKQZKKOZQFFG-HSUXVGOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirarubicin is an anthracycline drug . It’s an analogue of the anthracycline antineoplastic antibiotic doxorubicin . Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis . It’s also known by other names such as Adriamycin, tetrahydropyranyl Pirarubicin, Theprubicin, THP-Adm, and THP-Doxorubicin .


Molecular Structure Analysis

Pirarubicin has a molecular formula of C32H37NO12 . Its average mass is 627.636 Da and its monoisotopic mass is 627.231567 Da . It has 7 defined stereocentres .


Chemical Reactions Analysis

Pirarubicin has been found to interact with DNA . It binds with DNA mainly by intercalation . The combination of three-dimensional excitation-emission fluorescence matrices and second-order calibration methods could provide a powerful tool for studies of parallel competitive binding reactions of many chemical components with DNA in the presence of interferents .


Physical And Chemical Properties Analysis

Pirarubicin has a density of 1.5±0.1 g/cm3 . Its boiling point is 834.7±65.0 °C at 760 mmHg . It has a vapour pressure of 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 127.1±3.0 kJ/mol . The flash point is 458.6±34.3 °C . The index of refraction is 1.671 . The molar refractivity is 154.6±0.4 cm3 . It has 13 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .

Scientific Research Applications

Tumor Targeting and Antitumor Activity

Pirarubicin, a derivative of doxorubicin, has shown promising results in targeting and inhibiting tumor growth. A study highlighted the effectiveness of styrene-maleic acid copolymer-pirarubicin micelles in targeting tumors, demonstrating potent antitumor activity in liver metastases models. This formulation significantly reduced tumor volume and proliferation, contributing to prolonged survival (Daruwalla et al., 2010).

Bladder Cancer Treatment

Pirarubicin has been investigated for its efficacy in treating bladder cancer. Studies have shown its effectiveness in preventing recurrence of superficial bladder cancer following surgery. Intravesical instillation of pirarubicin has demonstrated improved outcomes compared to control groups, reducing recurrence rates (Wei, 2003).

Nanoparticle Formulation for Reduced Toxicity

A novel formulation involving pirarubicin-oleic acid complex albumin nanoparticles was developed to reduce the toxicity of pirarubicin. This approach retained antitumor efficiency while significantly reducing systemic toxicity, making it a safer option for tumor therapy (Zhou et al., 2013).

Monitoring Drug Levels and Selective Detection

The development of a DNA-based biosensor for selective detection of pirarubicin was a significant advancement. This biosensor utilized the electrochemical activity of pirarubicin and its interaction with DNA, providing a sensitive method for monitoring drug levels in patients undergoing chemotherapy (Paziewska−Nowak et al., 2017).

Chemotherapy for Leukemia

Gallic acid has been found to enhance the anticancer effect of pirarubicin in leukemia cells, including those resistant to the drug. The combination of pirarubicin and gallic acid impaired cellular energy status and inhibited P-glycoprotein-mediated drug efflux, potentially overcoming drug resistance in leukemia treatment (Aye et al., 2021).

Enhancing Effects in Osteosarcoma Treatment

LY294002, when combined with pirarubicin, showed synergistic effects in inhibiting the growth and inducing apoptosis in osteosarcoma cells. This combination could be a potential therapeutic strategy for treating osteosarcoma more effectively (Long et al., 2014).

Overcoming Drug Resistance in Hepatocellular Carcinoma

In hepatocellular carcinoma, RIPK1 inhibition enhanced the cytotoxic efficacy of pirarubicin by overcoming drug resistance. This combination treatment showed a synergistic anti-tumor effect, suggesting a new approach for enhancing pirarubicin's therapeutic effect against primary hepatocellular carcinoma (Huang et al., 2018).

Safety And Hazards

Pirarubicin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Pirarubicin has been used in the treatment of various cancers, but its cardiotoxicity cannot be ignored . Research is being conducted to find drugs that can prevent this cardiotoxicity . One such drug is Schisandrin B, which has shown potential in alleviating Pirarubicin-induced cardiotoxicity . Another promising development is the Hydroxypropyl acrylamide polymer-conjugated pirarubicin (P-THP), an innovative polymer-conjugated anticancer agent . It theoretically has highly tumor-specific distribution via the enhanced permeability and retention (EPR) effect .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21-,22-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSKQZKKOZQFFG-HSUXVGOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thp-adm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirarubicin
Reactant of Route 2
Pirarubicin
Reactant of Route 3
Pirarubicin
Reactant of Route 4
Pirarubicin
Reactant of Route 5
Pirarubicin
Reactant of Route 6
Pirarubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.